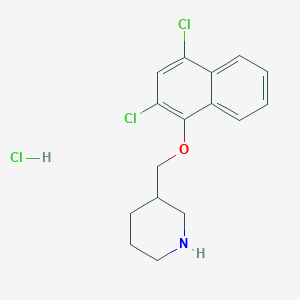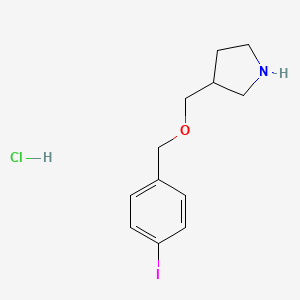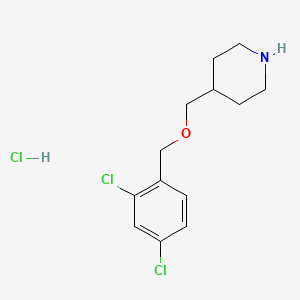![molecular formula C14H22ClNO B1397686 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220027-43-9](/img/structure/B1397686.png)
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H23NO.ClH . It is characterized by a five-membered pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Potential
A study by Ikuta et al. (1987) synthesized a series of compounds, including pyrrolidine derivatives, to evaluate their anti-inflammatory and analgesic properties. Some compounds displayed dual inhibitory activity and were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects. N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one was highlighted for its wider safety margin, suggesting potential for clinical applications as an anti-inflammatory drug (Ikuta et al., 1987).
Chemical Synthesis and Catalysis
Sano et al. (2006) explored the use of pyrrolidine in catalyzing deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the potential of pyrrolidine derivatives in facilitating specific chemical reactions (Sano et al., 2006).
Application in Medical Chemistry
Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting the relevance of pyrrolidines in medical chemistry due to their biological effects. This study suggests their applicability in industries such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Human Carbonic Anhydrase Inhibitors
Oktay et al. (2017) focused on synthesizing 3-chloro-1-aryl pyrrolidine-2,5-diones and studying their activities against human carbonic anhydrase I and II. They found that these derivatives strongly inhibited the activity of these enzymes, suggesting potential applications in treating physiological processes involving carbonic anhydrases (Oktay et al., 2017).
Influenza Neuraminidase Inhibitors
Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, demonstrating the efficacy of pyrrolidine derivatives in inhibiting viral enzymes. This research indicates the potential of these compounds in antiviral applications (Wang et al., 2001).
Antiviral Activity Against Human Rhinovirus
Patick et al. (2005) studied a novel inhibitor of human rhinovirus 3C protease, showcasing the antiviral potential of pyrrolidine derivatives. This compound showed potency against various serotypes of human rhinovirus, underlining its potential for treating viral infections (Patick et al., 2005).
Antimicrobial Applications
Jain et al. (2006) synthesized novel azaimidoxy compounds, including pyrrolidine derivatives, and screened them for antimicrobial activities. Their findings suggest that these derivatives could be developed as potential chemotherapeutic agents (Jain et al., 2006).
Eigenschaften
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-12(4-6-13)10-16-14-7-8-15-9-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMHNKGUZKLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)
![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)

![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)